molecular formula C5H10FNO B8240616 (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL

(3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL

Cat. No.: B8240616
M. Wt: 119.14 g/mol
InChI Key: VDOLWAQYIDIFME-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL is a chiral building block belonging to the fluorinated pyrrolidine chemical class. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its saturated nature and ability to influence a molecule's stereochemistry and three-dimensional coverage . Introducing fluorine atoms into molecular structures is a common strategy in drug design, as it can profoundly alter a compound's physicochemical properties, including its pKa, metabolic stability, and membrane permeability . This makes fluorinated pyrrolidines key intermediates in the development of potential therapeutic agents. Researchers utilize such high-purity, stereochemically defined compounds in various applications, including the synthesis of bioactive molecules and as critical precursors in exploratory medicinal chemistry programs. For example, structurally similar fluoropyrrolidines have been investigated as key components in potent inhibitors of enzymes like purine nucleoside phosphorylase . This product is provided for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3R,4S)-4-fluoro-1-methylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOLWAQYIDIFME-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]([C@H](C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azomethine Ylide Cycloaddition with Fluoroalkenes

The 1,3-dipolar cycloaddition between azomethine ylides and fluorinated dipolarophiles is a cornerstone for constructing the pyrrolidine core with precise stereochemistry. In one route, an azomethine ylide derived from N-methylglycine reacts with a fluoroacrylate derivative under thermal or catalytic conditions to yield a cis-disubstituted fluoropyrrolidine intermediate. For example, the cycloaddition of 6 (azomethine ylide precursor) with 7 (fluoroacrylate) generates a racemic mixture of the pyrrolidine scaffold, which is subsequently resolved enzymatically.

Key Reaction Parameters:

  • Dipolarophile: (E)-3-Benzyloxypropenoyl-(2'S)-bornane-10,2-sultam.

  • Catalyst: Chiral Lewis acids (e.g., Cu(I)/bisoxazoline complexes) enhance enantioselectivity.

  • Temperature: Reactions typically proceed at 0–25°C to minimize epimerization.

Diastereomeric Separation via Crystallization

Following cycloaddition, diastereomers are separated through selective crystallization. For instance, the cis- and trans-isomers of a Boc-protected intermediate are partitioned using hexane/ethyl acetate mixtures, achieving >98% diastereomeric excess (d.e.). This step is critical for accessing the (3R,4S) configuration, as subsequent deprotection and functionalization retain the stereochemical integrity.

Enzymatic Resolution for Enantiopure Synthesis

Lipase-Catalyzed Transacetylation

Enzymatic resolution using Candida antarctica lipase B (CAL-B) enables the separation of (3R,4S) and (3S,4R) enantiomers. In a representative procedure, racemic 9 [(±)-4-fluoro-1-methylpyrrolidin-3-ol] is acetylated with vinyl acetate in toluene, selectively yielding the (3R,4S)-acetate 8 and leaving the (3S,4R)-alcohol 9 unreacted. The enantiomeric excess (e.e.) of 9 exceeds 99% after recrystallization.

Optimized Conditions:

  • Enzyme: Immobilized CAL-B (Novozym 435).

  • Solvent: Toluene or tert-butyl methyl ether.

  • Temperature: 25–40°C, 24–48 h.

Hydrolysis of Mesylates

An alternative resolution involves the synthesis of mesylate intermediates. (R)-N-Boc-3-pyrrolidinol is treated with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) to form the mesylate, which undergoes nucleophilic fluorination with KF or tetrabutylammonium fluoride (TBAF). The Boc group is then removed under acidic conditions (e.g., HCl in dioxane), yielding the free amine, which is methylated using methyl iodide.

Three-Component Mannich Reaction

Assembly of the Pyrrolidine Core

The Mannich reaction between 9-deazahypoxanthine, formaldehyde, and a fluoropyrrolidine amine precursor efficiently constructs the target molecule. For example, fluoropyrrolidine 11 [(3S,4S)-4-fluoro-1-methylpyrrolidin-3-ol] is reacted with 9-deazahypoxanthine and formaldehyde in aqueous dioxane, catalyzed by sodium acetate, to afford the final product in 65–75% yield.

Advantages:

  • Convergent Synthesis: Combines three components in a single step.

  • Stereochemical Fidelity: Retains configuration from the fluoropyrrolidine precursor.

Fluorination Strategies

Electrophilic Fluorination

Late-stage fluorination using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) introduces fluorine at the C4 position. For instance, a hydroxyl group at C4 is converted to a triflate using triflic anhydride, followed by displacement with fluoride ion.

Nucleophilic Fluoride Displacement

Mesyl or tosyl groups at C4 are displaced by fluoride ions under SN2 conditions. In a typical procedure, (3R)-1-Boc-3-mesyloxypyrrolidine is treated with TBAF in tetrahydrofuran (THF) at 60°C, yielding the fluorinated product with inversion of configuration.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield e.e. (%) Scalability
Cycloaddition/ResolutionAzomethine ylide formation, enzymatic resolution45–51%>99Moderate (multi-step)
Mannich ReactionThree-component coupling65–75%99High
Mesylation/FluorinationProtection, fluorination, deprotection70–85%98High

Challenges and Optimization

Stereochemical Control

The cis-3,4-diol configuration necessitates stringent control during cycloaddition and resolution. Asymmetric catalysis using chiral auxiliaries (e.g., bornane sultams) or enzymes ensures high enantiopurity.

Purification

Chromatography is often avoided in large-scale synthesis. Instead, crystallization of intermediates (e.g., Boc-protected mesylates) improves efficiency .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in various substituted pyrrolidines.

Scientific Research Applications

Pharmaceutical Development

The compound's biological activity positions it as a potential candidate for drug development. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it particularly interesting in medicinal chemistry.

Key Applications:

  • Opioid Receptor Modulation: Research indicates that derivatives of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL can serve as selective antagonists for opioid receptors, particularly the kappa receptor. For instance, modifications of similar compounds have shown significant binding affinities (K_i values) at μ, δ, and κ receptors, suggesting potential therapeutic applications in pain management and addiction treatment .
  • Nucleoside Phosphorylase Inhibition: The compound has been studied as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. Its analogs have demonstrated potent inhibition with low nanomolar binding constants, indicating potential use in cancer therapy and immunosuppression .

Biochemical Research

In biochemical contexts, (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL serves as a tool for studying enzyme interactions and metabolic pathways.

Research Highlights:

  • Enzyme Interaction Studies: The compound's ability to interact with enzymes involved in nucleotide metabolism opens avenues for understanding metabolic disorders and developing enzyme inhibitors .
  • Structure-Activity Relationship Studies: The compound's stereochemistry allows researchers to explore how variations in structure affect biological activity, aiding in the design of more effective drugs .

Synthetic Chemistry

The synthesis of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL has been achieved through various methods emphasizing its enantiomerically pure forms.

Synthetic Routes:

  • Asymmetric Synthesis: Techniques such as asymmetric 1,3-dipolar cycloaddition have been employed to produce this compound with high enantiomeric purity . This method is crucial for ensuring the desired biological activity associated with specific stereoisomers.
  • Opioid Receptor Studies : A study evaluated various analogs of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL for their selectivity at opioid receptors. Compounds were synthesized and tested for their K_i values, revealing that certain modifications could enhance selectivity for the kappa receptor over others .
  • Nucleotide Metabolism Inhibition : Research on fluoropyrrolidine derivatives demonstrated their effectiveness as PNP inhibitors. These compounds displayed significant oral bioavailability and prolonged action in vivo, suggesting their potential utility in therapeutic settings aimed at controlling nucleotide levels in diseases like cancer .

Mechanism of Action

The mechanism of action of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Fluorine Substitution

  • Comparison : The compound in substitutes fluorine on a phenyl ring, increasing aromatic lipophilicity, whereas the trifluoromethyl group in provides strong electron-withdrawing effects.

Hydroxyl vs. Methanol Groups

  • The hydroxyl group in the target compound offers hydrogen-bonding capability, critical for interactions with enzymes.

Ring Size and Conformation

  • The target’s pyrrolidine (5-membered ring) allows for greater conformational flexibility compared to the piperidine derivative (6-membered ring) in , which is rigidified by a fused triazine system.

Physicochemical and Spectroscopic Data

Spectroscopic Profiles

  • FTIR () : Peaks at 1675 cm⁻¹ (urea C=O stretch) and 1546 cm⁻¹ (aromatic C=C) highlight functional group diversity absent in the target compound.
  • MS () : APCI-MS confirmed a molecular ion at m/z 466, consistent with its larger molecular weight.

Pharmacological Potential

  • The piperidine derivative in is used in cancer therapy due to kinase inhibition, suggesting pyrrolidine/piperidine scaffolds are viable for oncology applications.
  • The urea-containing compound in may target proteases or GPCRs, leveraging its polar functional groups.

Biological Activity

(3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL is a chiral pyrrolidine derivative notable for its unique stereochemistry and the presence of a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article explores the biological activity of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL is CHFNO. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which may improve its interaction with biological targets.

Table 1: Key Properties of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL

PropertyValue
Molecular FormulaCHFNO
Molecular Weight115.09 g/mol
StereochemistryChiral (3R,4S)
Functional GroupsHydroxyl, Fluorine

Enzyme Inhibition

Research indicates that (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL exhibits significant enzyme inhibitory activity. Notably, it has been identified as a potential inhibitor of neuronal nitric oxide synthase (nNOS). The fluorine substituent is believed to enhance binding affinity to enzyme active sites, thereby modulating various biochemical pathways.

Case Study: nNOS Inhibition
A study demonstrated that modifications in the structure of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL can significantly alter its inhibitory effects on nNOS. The compound's binding affinity was evaluated using kinetic assays, revealing a competitive inhibition mechanism with an IC50 value indicative of its potency.

Antimicrobial Properties

The antimicrobial activity of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL has also been explored. Many pyrrolidine derivatives possess activity against bacteria and fungi; thus, this compound's fluorinated structure may enhance its efficacy.

Table 2: Antimicrobial Activity Data

PathogenActivity ObservedReference
Escherichia coliModerate Inhibition
Staphylococcus aureusSignificant Inhibition
Candida albicansMinimal Inhibition

The biological activity of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL is largely attributed to its interaction with specific biological targets. The fluorine atom alters the electronic properties of the molecule, enhancing its ability to engage in hydrogen bonding and hydrophobic interactions with enzymes and microbial membranes.

Applications in Drug Development

Given its promising biological activities, (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL serves as a valuable building block in the synthesis of chiral drugs and biologically active compounds. Its applications extend to therapeutic areas such as neuropharmacology and infectious diseases.

Q & A

Q. What are the most reliable synthetic routes for (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL, and how can enantioselectivity be optimized?

  • Methodological Answer : Enantioselective synthesis can be achieved via multi-step procedures involving chiral precursors. For example, a method analogous to the synthesis of fluorinated pyrrolidines (e.g., starting from (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride and fluorinated aldehydes) can be adapted . Key steps include:
  • Chiral resolution : Use of chiral auxiliaries or catalysts to control stereochemistry.
  • Fluorination : Introduce fluorine via electrophilic or nucleophilic fluorinating agents under controlled conditions.
  • Purification : Recrystallization from methanol or ethanol to isolate the desired enantiomer, as demonstrated in related fluorinated heterocycle syntheses .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL?

  • Methodological Answer :
  • X-ray crystallography : Definitive confirmation of stereochemistry, as shown in structural studies of analogous fluorinated piperidines and pyrrolidines .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns).
  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOE effects to infer spatial arrangements .
  • Polarimetry : Measure optical rotation to verify enantiomeric excess.

Q. How should researchers handle and store (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation.
  • Safety protocols : Use PPE (gloves, goggles) and work in a fume hood, as recommended for structurally similar fluorinated alcohols .
  • Decomposition risks : Avoid exposure to moisture and strong acids/bases, which may cleave the fluorinated moiety.

Advanced Research Questions

Q. How does the stereochemistry of (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL influence its biological or catalytic activity in drug discovery?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Compare the target compound with its (3S,4R) or (3R,4R) analogs in enzymatic assays or receptor-binding experiments. For example, fluorinated pyrrolidines in kinase inhibitors show marked stereochemical dependency .
  • Computational modeling : Use molecular docking or MD simulations to predict interactions with biological targets, leveraging crystallographic data from related compounds .

Q. What strategies resolve contradictions in reported synthetic yields or enantiomeric excess for this compound?

  • Methodological Answer :
  • Parameter optimization : Systematically vary reaction conditions (temperature, solvent, catalyst loading). For instance, yields of fluorinated heterocycles improve with slow addition of fluorinating agents .
  • Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., defluorinated intermediates) that may reduce yield .
  • Reproducibility checks : Cross-validate results using alternative fluorination methods (e.g., DAST vs. Deoxo-Fluor®) .

Q. How can the fluorine atom in (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL be leveraged for isotopic labeling or probe development?

  • Methodological Answer :
  • 18^{18}F-labeling : Replace natural fluorine with 18^{18}F via nucleophilic substitution for PET imaging applications, as seen in fluorinated pharmaceuticals .
  • Fluorescent probes : Functionalize the hydroxyl group with fluorophores (e.g., dansyl or BODIPY) to track cellular uptake, using methods validated for pyrrolidine derivatives .

Contradictions and Emerging Challenges

Q. Why do some synthetic routes for fluorinated pyrrolidines report low yields despite optimized conditions?

  • Methodological Answer :
  • Steric hindrance : The methyl group at position 1 may impede fluorination; mitigate this by using bulkier leaving groups or elevated temperatures .
  • Side reactions : Competing elimination or ring-opening pathways can occur; stabilize intermediates via proton-sponge additives or low-dielectric solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.